Sitophilure

Description

Structure

3D Structure

Properties

CAS No. |

71699-35-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

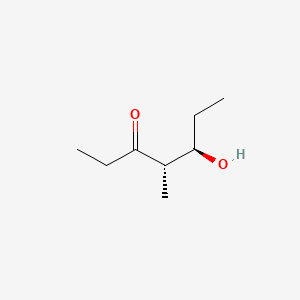

IUPAC Name |

(4S,5R)-5-hydroxy-4-methylheptan-3-one |

InChI |

InChI=1S/C8H16O2/c1-4-7(9)6(3)8(10)5-2/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1 |

InChI Key |

GEZUGFBWAPDBGZ-NKWVEPMBSA-N |

SMILES |

CCC(C(C)C(=O)CC)O |

Isomeric SMILES |

CC[C@H]([C@H](C)C(=O)CC)O |

Canonical SMILES |

CCC(C(C)C(=O)CC)O |

Synonyms |

sitophilure sitophilure, (R*,R*)-isomer sitophilure, (R-(R*,R*))-isomer sitophilure, (R-(R*,S*))-isomer sitophilure, (S(R*,R*))-isomer sitophilure, (S-(R*,S*))-isome |

Origin of Product |

United States |

Discovery and Structural Elucidation of Sitophilure

Historical Accounts of Pheromone Identification in Sitophilus Species

The recognition that certain Sitophilus species produce a natural aggregation pheromone dates back to the early 1980s. In 1981, Phillips and colleagues reported that paper disks exposed to male rice weevils (Sitophilus oryzae) for a week, or hexane (B92381) extracts from these disks, were capable of luring both male and female weevils in laboratory-based tests. google.com This initial finding laid the groundwork for further investigations into the chemical nature of this attractant.

Subsequent research by Faustini et al. in 1982 provided more evidence for a male-produced aggregation pheromone in the granary weevil (Sitophilus granarius). google.com These early studies were pivotal in confirming the existence of a chemical signaling system that mediates aggregation behavior in these stored-product pests. The collective findings from this period spurred efforts to isolate and identify the specific compound responsible for this attraction.

Determination of Sitophilure's Chemical Structure (5-hydroxy-4-methyl-3-heptanone)

In a landmark study in 1984, Burkholder and his team successfully isolated the male-produced aggregation pheromone from both the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais). blogspot.comscielo.brsemanticscholar.orgscielo.br Through a combination of analytical techniques, including 1H NMR, gas chromatography-mass spectrometry (GC-MS) with electron impact analyses, and chemical ionization mass spectra, they identified the compound as 5-hydroxy-4-methyl-3-heptanone and subsequently named it "this compound". google.com This discovery marked a significant breakthrough, providing a specific chemical target for the development of monitoring and control strategies for these major agricultural pests. google.com The pheromone was found to be attractive to both males and females of the producing species, as well as to the granary weevil, which does not appear to produce the pheromone itself. google.com

The structural elucidation of this compound revealed a molecule with two chiral centers at carbons 4 and 5, indicating the potential for four distinct stereoisomers. google.com

Stereochemical Characterization and Isomeric Forms of this compound, including (4S,5R)-Sitophilure

Following the determination of its chemical structure, research efforts turned towards synthesizing and characterizing the different stereoisomers of this compound to identify the biologically active form. blogspot.comscielo.br It was discovered that the four possible stereoisomers are (4S,5R), (4R,5S), (4S,5S), and (4R,5R). google.comnih.gov

Bioassays conducted by Burkholder and his collaborators revealed that the (4S,5R)-enantiomer is the most active form of the pheromone for both the rice weevil and the maize weevil. scielo.brsemanticscholar.orgscielo.br This specific isomer, often referred to as (+)-sitophilure, elicits the strongest aggregation response. blogspot.comscielo.br While the racemic mixture of (4SR,5RS) also showed some activity, the responses to the (4R,5R)-isomer and the racemic (4RS,5RS) mixture were significantly lower. scielo.brsemanticscholar.org

Further studies have also identified other isomers in different contexts. For instance, male Sitona discoideus weevils were found to emit (4S,5S)-5-hydroxy-4-methyl-3-heptanone as a minor component along with 4-methyl-3,5-heptanedione. nih.gov In the bearded weevil, Rhinostomus barbirostris, the aggregation pheromone was identified as a mixture of (4S,5R)-sitophilure (major component) and (4S,5S)-sitophilure (minor component). nih.govresearchgate.net

The synthesis and characterization of these isomers have been crucial for understanding their specific roles in chemical communication and for developing effective, species-specific pest management tools. blogspot.comnih.gov

| Isomer | Stereochemical Configuration | Biological Activity/Occurrence | References |

| (+)-Sitophilure | (4S,5R) | Major aggregation pheromone component for Sitophilus oryzae and Sitophilus zeamais. blogspot.comscielo.brsemanticscholar.orgscielo.br Also attractive to Rhinostomus barbirostris. nih.govresearchgate.net | blogspot.comscielo.brsemanticscholar.orgscielo.brnih.govresearchgate.net |

| (4R,5S) | Initially proposed structure, later corrected. blogspot.comgoogle.com | blogspot.comgoogle.com | |

| (4S,5S) | Minor pheromone component in Sitona discoideus and Rhinostomus barbirostris. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net | |

| (4R,5R) | Elicits very low response in Sitophilus species. scielo.brsemanticscholar.org | scielo.brsemanticscholar.org | |

| Racemic Mixture | (4SR,5RS) | Shows some biological activity in Sitophilus species. scielo.brsemanticscholar.org | scielo.brsemanticscholar.org |

Chemical Synthesis Methodologies for Sitophilure and Its Stereoisomers

Overview of Synthetic Approaches

Synthetic strategies for Sitophilure range from conventional chemical pathways that often produce mixtures of stereoisomers to advanced asymmetric methods that yield enantiomerically pure forms of the molecule.

Early synthetic routes to this compound relied on traditional organic chemistry reactions, such as the aldol (B89426) condensation. One straightforward method involves the base-catalyzed reaction of 3-pentanone (B124093) and propionaldehyde. prepchem.com

A typical procedure uses potassium hydroxide (B78521) in methanol (B129727) to catalyze the aldol addition. Freshly distilled 3-pentanone is treated with the basic solution, followed by the dropwise addition of propionaldehyde. After neutralization with an acid like oxalic acid, the resulting product is isolated. This pathway, while direct, typically results in a mixture of diastereomers. For instance, one reported synthesis yielded a 1:1 mixture of the (R,S) and (R,R) diastereomers with a 46% yield based on the starting propionaldehyde. prepchem.com

Other conventional approaches have focused on improving diastereoselectivity through the careful selection of reagents and conditions. Diastereoselective aldol additions can be influenced by the choice of base and the use of Lewis acids, allowing for some control over the stereochemical outcome. anu.edu.au For example, the syn-diastereomer can be favored by using dicyclohexylboron triflate, leading to the formation of a racemic mixture of (4R,5S)- and (4S,5R)-Sitophilure. anu.edu.au

Given the stereospecific nature of pheromone activity, significant effort has been invested in asymmetric synthesis to produce enantiopure this compound. These methods introduce chirality through the use of chiral starting materials, auxiliaries, or catalysts.

These methods highlight the power of asymmetric chemical synthesis to access specific stereoisomers, although they can sometimes be lengthy and involve multiple purification steps.

Conventional and Asymmetric Synthesis Pathways for this compound| Method | Key Reagents/Steps | Outcome | Reference |

|---|---|---|---|

| Aldol Condensation | 3-Pentanone, Propionaldehyde, KOH | 1:1 mixture of (R,S) and (R,R) diastereomers; 46% yield. | prepchem.com |

| Diastereoselective Aldol Addition | Dicyclohexylboron triflate | Favors formation of syn-diastereomers (racemic). | anu.edu.au |

| Fràter's Alkylation | Methyl (R)-2-hydroxypentanoate | Synthesis of all four stereoisomers; 13 steps for natural form (4.3% overall yield). | scielo.br |

| Silyl Enol Ether Addition | 3-(trimethylsilyloxy)-1,3-pentadiene, Propionaldehyde | Three-step synthesis of (4R,5S)-Sitophilure and its stereoisomers. | tandfonline.com |

Biocatalytic and Chemoenzymatic Synthesis Techniques

The demand for greener and more efficient synthetic routes has led to the exploration of biocatalysis. Enzymes offer high stereo-, chemo-, and regioselectivity under mild reaction conditions, making them ideal for chiral synthesis. mdpi.com Chemoenzymatic approaches, which combine enzymatic reactions with conventional chemical steps, have become particularly powerful strategies for producing enantiopure this compound.

A critical step in many this compound syntheses is the creation of the chiral β-hydroxy group. Enzymatic reduction of a prochiral ketone is a highly effective method for establishing this stereocenter. Both whole-cell systems and isolated enzymes have been employed successfully.

Whole-Cell Biocatalysts:

Aureobasidium pullulans : In a chemoenzymatic route to a related pheromone, sitophilate, the fungal strain Aureobasidium pullulans was used for the enantioselective reduction of ethyl 2-methyl-3-oxopentanoate. This biotransformation achieved 100% conversion and yielded the desired anti-(2S,3S) isomer with 94% ee. researchgate.netresearchgate.net

Pleurotus ostreatus (Oyster Mushroom): Demonstrating the utility of readily available biocatalysts, the diketone precursor to the anti-isomer of this compound was regio- and enantioselectively reduced using whole tissue of oyster mushrooms to produce (4S,5S)-2a. anu.edu.au

Isolated Enzymes (Ketoreductases): The use of isolated, purified enzymes can overcome issues of incomplete enantioselectivity sometimes observed with whole-cell systems, which may contain multiple competing reductases. scielo.brresearchgate.net NADPH-dependent ketoreductases (KREDs) have proven to be powerful catalysts for producing optically active intermediates for this compound. mdpi.com In one study, over 100 different KREDs were screened to find an optimal enzyme (KRED-A1B) for the selective reduction of a β-ketoester, which was a key step in a two-step chemoenzymatic synthesis of (+)-Sitophilure. researchgate.netwiley-vch.desci-hub.se This approach provides excellent stereoselectivity and simplifies the purification process. uoc.gr

Beyond the initial reduction, other enzymatic transformations are crucial for refining the stereochemistry and completing the synthesis.

Enzymatic Kinetic Resolution: This technique is used to separate a racemic mixture of chiral compounds. For the synthesis of all four stereoisomers of this compound, a racemic mixture of the syn-acetate was resolved through selective hydrolysis using whole tissue of eggplant (Solanum melongena), yielding (4R,5S)-Sitophilure with 96% isomeric purity. anu.edu.au Similarly, the anti-acetate was resolved using whole carrot (Daucus carota) tissue to give the (4R,5R) alcohol. anu.edu.au

Lipase-Mediated Transesterification: Lipases are commonly used for their ability to catalyze esterification and transesterification reactions with high selectivity. In one chemoenzymatic synthesis, the final step was a lipase-mediated transesterification using the commercially available Candida antarctica lipase (B570770) B (CaL B, Novozym 435) under solvent-free microwave irradiation. researchgate.netresearchgate.net This enzymatic step efficiently completed the synthesis of the target molecule.

Biocatalytic and Chemoenzymatic Synthesis Methods for this compound| Biocatalyst | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | Asymmetric Reduction | Methyl 3-oxopentanoate | Yielded precursor with 82% enantiomeric excess (ee). | scielo.brresearchgate.net |

| Isolated Ketoreductases (KREDs) | Asymmetric Reduction | β-ketoester | Two-step synthesis of (+)-Sitophilure with high stereoselectivity. | mdpi.comwiley-vch.de |

| Aureobasidium pullulans | Enantioselective Reduction | Ethyl 2-methyl-3-oxopentanoate | 100% conversion, 94% ee for the anti-(2S,3S) isomer. | researchgate.netresearchgate.net |

| Pleurotus ostreatus (Oyster Mushroom) | Regio- and Enantioselective Reduction | Diketone precursor | Synthesis of the (4S,5S)-anti isomer. | anu.edu.au |

| Solanum melongena (Eggplant) | Kinetic Resolution (Hydrolysis) | Racemic syn-acetate of this compound | Isolated (4R,5S)-Sitophilure with 96% isomeric purity. | anu.edu.au |

| Candida antarctica Lipase B | Transesterification | Chiral alcohol and ester | Final step in a chemoenzymatic synthesis. | researchgate.netresearchgate.net |

Methodological Advancements in this compound Synthesis

The synthesis of this compound has evolved significantly, reflecting broader trends in organic chemistry towards more efficient, selective, and sustainable methods. The progression from multi-step, low-yield conventional syntheses to highly optimized chemoenzymatic routes marks a key advancement.

The development of concise, two-step syntheses utilizing isolated ketoreductases represents a major improvement over longer, traditional routes and even over less predictable whole-cell biotransformations. wiley-vch.de The ability to screen large libraries of enzymes to identify a catalyst with the precise desired stereoselectivity has streamlined the development of these processes. researchgate.net

Furthermore, the integration of novel biocatalysts, such as whole tissues from common vegetables and mushrooms, offers an intriguing "green" chemistry approach. anu.edu.au These methods can provide high selectivity using inexpensive, readily available, and environmentally benign reagents. Combining these biocatalytic resolutions with diastereoselective chemical reactions allows for the efficient and versatile synthesis of all required stereoisomers from simple achiral starting materials. anu.edu.au These advancements not only improve the efficiency and yield but also reduce the environmental impact of producing this valuable semiochemical.

Biological Activity and Chemoreception Mechanisms of Sitophilure

Behavioral Responses to Sitophilure in Sitophilus Weevils

The behavioral responses of Sitophilus weevils to this compound are crucial for their survival and proliferation, primarily driving aggregation at suitable food sources.

Aggregation Behavior and Interspecific Attraction

This compound acts as a potent aggregation pheromone for several species of stored-product weevils. nih.govbiorxiv.org Produced by males, it attracts both males and females, facilitating the colonization of grain stores. biorxiv.orgnih.gov This aggregation behavior is a key element of their strategy to overcome host defenses and establish a breeding population. biorxiv.org Laboratory bioassays have consistently demonstrated the strong attraction of Sitophilus oryzae (rice weevil) and Sitophilus zeamais (maize weevil) to this compound. nih.gov

Interestingly, the influence of this compound extends beyond a single species, exhibiting significant interspecific attraction. Both S. oryzae and S. zeamais show a strong cross-attraction to each other's pheromone extracts. nih.gov Furthermore, the granary weevil, Sitophilus granarius, is also attracted to the synthetic racemic form of this compound, as well as to extracts from S. zeamais. nih.govbiorxiv.org However, neither S. zeamais nor S. oryzae show a significant response to extracts from S. granarius. nih.gov This one-way attraction suggests a degree of asymmetry in the chemical communication system among these closely related species.

| Weevil Species Responding | Pheromone Source | Observed Response |

| Sitophilus oryzae (males & females) | S. oryzae (male-produced) | Strong aggregation |

| Sitophilus zeamais (males & females) | S. zeamais (male-produced) | Strong aggregation |

| Sitophilus oryzae | S. zeamais extract | Strong attraction |

| Sitophilus zeamais | S. oryzae extract | Strong attraction |

| Sitophilus granarius (males & females) | S. zeamais extract | Good response |

| Sitophilus granarius (females) | S. oryzae extract | Significant response |

| Sitophilus zeamais | S. granarius extract | No significant response |

| Sitophilus oryzae | S. granarius extract | No significant response |

Synergistic Effects with Host Plant Volatiles

The attractiveness of this compound is significantly enhanced when combined with volatile compounds emitted from host grains. This synergistic effect has been observed in several studies, where the combination of the aggregation pheromone and food-related odors results in a much stronger behavioral response than either stimulus alone. mdpi.combiorxiv.org For instance, the presence of volatiles from cracked corn or rice kernels strongly synergizes the attractive effect of this compound for S. oryzae. biorxiv.org Similarly, for S. zeamais, the combination of the male-produced pheromone and host volatiles elicits the strongest response from both sexes. mdpi.com This synergy is a common phenomenon in phytophagous insects, where pheromones alert conspecifics to a potential resource, and the host volatiles confirm its suitability. mdpi.com The integration of both pheromonal and host-derived cues allows for a more precise and efficient location of food and oviposition sites.

Electrophysiological Studies of Olfactory Perception

Electrophysiological techniques, such as electroantennography (EAG), have been instrumental in elucidating the neural basis of this compound perception in Sitophilus weevils. These methods measure the electrical responses of the insect's antenna to olfactory stimuli, providing insights into the sensitivity and specificity of the olfactory system.

Electroantennography (EAG) Responses to this compound Stereoisomers

The antennae of Sitophilus weevils are equipped with specialized olfactory receptor neurons (ORNs) that can detect and discriminate between different stereoisomers of this compound. The natural aggregation pheromone for S. oryzae and S. zeamais is the (4S,5R)-isomer of 5-hydroxy-4-methyl-3-heptanone. nih.gov In other weevil species, such as Rhinostomus barbirostris, EAG analyses have shown that the antennae of both males and females respond specifically to the (4S,5R)-isomer of synthetic this compound, indicating a high degree of stereoselectivity in the olfactory receptors. mdpi.com Studies on the granary weevil, S. granarius, have also utilized EAG to assess responses to various volatile compounds, demonstrating the utility of this technique in screening for behaviorally active substances. elifesciences.org

Neural Correlates of Pheromone Detection

The detection of this compound initiates a cascade of neural events, starting with the activation of ORNs housed in specialized sensilla on the antennae. nih.gov These neurons convert the chemical signal into an electrical one, which is then transmitted to the antennal lobe of the insect brain for processing. nih.gov While detailed neural circuit maps for this compound perception in Sitophilus are still being developed, research on other insects provides a general framework. Pheromone signals are typically processed in distinct regions of the antennal lobe, allowing for the integration of this information with other sensory inputs to guide behavior. nih.gov The processing of pheromone signals involves complex neural circuits, including the activation of specific neurons and the release of neurotransmitters. biorxiv.org

Molecular and Cellular Mechanisms of Chemosensation

The perception of this compound at the molecular level involves a series of interactions between the pheromone molecule and a suite of specialized proteins within the weevil's chemosensory system. This process begins with the transport of the hydrophobic pheromone molecule through the aqueous environment of the sensillum lymph to the olfactory receptors on the neuron's dendritic membrane.

The initial step in olfactory perception involves odorant-binding proteins (OBPs) and chemosensory proteins (CSPs). nih.gov These small, soluble proteins are abundant in the sensillar lymph and are thought to bind to hydrophobic odorants like this compound, facilitating their transport to the olfactory receptors. nih.govuniprot.org Studies on S. zeamais have identified and characterized several OBPs, with research indicating their role in perceiving host volatiles. nih.gov For instance, fluorescence competitive binding assays have shown that specific OBPs from S. zeamais, such as SzeaOBP1 and SzeaOBP28, exhibit binding affinities to various host plant volatiles. nih.gov While direct binding assays with this compound for Sitophilus OBPs are not extensively documented in the provided sources, the general function of OBPs in insect pheromone perception is well-established. frontiersin.orgresearchgate.net

The detection of this compound ultimately relies on the activation of olfactory receptors (ORs), which are transmembrane proteins located on the dendrites of ORNs. The genome of S. oryzae has been sequenced, revealing the annotation of 100 candidate OR genes, including the essential co-receptor Orco. biorxiv.orgbiorxiv.org The Orco protein is highly conserved across many insect species and forms a heteromeric complex with a specific OR, creating a ligand-gated ion channel. nih.gov The binding of this compound to a specific OR would trigger a conformational change in the receptor complex, leading to the opening of the ion channel, depolarization of the neuron, and the generation of an action potential that signals the brain. Although the specific ORs that respond to this compound in Sitophilus species have not yet been functionally characterized in the provided literature, their existence is inferred from the weevils' highly specific behavioral and electrophysiological responses to the pheromone.

Identification and Characterization of Olfactory Receptor Proteins (OBPs, CSPs, ORs, IRs, GRs, SNMPs)

The perception of chemical cues like this compound is initiated by several families of proteins working in concert within the insect's olfactory system. biorxiv.org In Sitophilus oryzae, extensive genomic and transcriptomic studies have identified a large repertoire of genes encoding these crucial olfactory proteins. semanticscholar.orgnih.gov

The primary step in odorant detection involves soluble proteins within the sensillar lymph, namely Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs). nih.gov These proteins are responsible for capturing hydrophobic molecules like this compound from the air and transporting them to the membrane-bound receptors on olfactory sensory neurons (OSNs). nih.govbiorxiv.org While numerous OBP and CSP genes have been identified in S. oryzae, the specific protein(s) responsible for binding this compound have yet to be functionally confirmed. mdpi.comnih.govfrontiersin.org

The signal transduction itself is mediated by membrane-bound receptor proteins. These fall into several families:

Odorant Receptors (ORs): These are the primary receptors for many odorants, including pheromones. nih.gov Insect ORs are ligand-gated ion channels that typically form a heteromeric complex, consisting of a variable, odorant-specific OR subunit and a highly conserved co-receptor known as Orco. mdpi.comnih.govfrontiersin.org The genome of S. oryzae is known to contain a large family of OR genes, including the essential Orco co-receptor. semanticscholar.orgunifg.it Phylogenetic analyses show that several S. oryzae ORs have a direct one-to-one orthologous relationship with ORs from the red palm weevil, Rhynchophorus ferrugineus. mdpi.com

Ionotropic Receptors (IRs): This is another large family of ligand-gated ion channels, evolutionarily distinct from ORs, which are typically involved in detecting acids, amines, and other specific compounds. frontiersin.orgresearchgate.net A number of IR genes have also been cataloged in the S. oryzae genome. nih.gov

Gustatory Receptors (GRs): While primarily associated with taste, some GRs are involved in detecting airborne molecules like carbon dioxide. frontiersin.orgresearchgate.net The S. oryzae genome includes a family of GR genes. semanticscholar.org

Sensory Neuron Membrane Proteins (SNMPs): These proteins are located on the membrane of sensory neurons and are particularly important for the detection of certain lipid-derived pheromones. researchgate.netmbimph.com Two subfamilies, SNMP1 and SNMP2, have been identified across insect species. mbimph.com S. oryzae possesses genes for SNMPs, which cluster phylogenetically with those from other coleopteran species. unifg.itresearchgate.net

The table below summarizes the families of chemosensory proteins identified in Sitophilus oryzae through genomic and transcriptomic analyses.

| Protein Family | Abbreviation | General Function in Chemoreception | Reference |

| Odorant Binding Protein | OBP | Solubilizes and transports hydrophobic odorants to receptors. | nih.govnih.gov |

| Chemosensory Protein | CSP | Soluble carrier protein, similar in function to OBPs. | nih.gov |

| Odorant Receptor | OR | Ligand-gated ion channel that binds specific odorants, including pheromones. | semanticscholar.orgnih.gov |

| Odorant Receptor Co-receptor | Orco | Conserved co-receptor forming a channel with specific ORs. | semanticscholar.orgfrontiersin.org |

| Ionotropic Receptor | IR | Ligand-gated ion channel for detecting acids, amines, and other compounds. | researchgate.netnih.gov |

| Gustatory Receptor | GR | Primarily taste receptors, but some detect airborne cues. | semanticscholar.orgfrontiersin.org |

| Sensory Neuron Membrane Protein | SNMP | Membrane protein involved in pheromone detection. | mbimph.comresearchgate.net |

Ligand Binding Studies and Receptor Activation Pathways

The biological activity of this compound is highly dependent on its specific stereochemistry. The male-produced aggregation pheromone for both S. oryzae and S. zeamais is (4S, 5R)-sitophilure. biorxiv.orgsakura.ne.jp Electrophysiological studies, such as single-sensillum recordings (SSR), have provided direct evidence of the activation of olfactory receptor neurons (ORNs) in response to this compound. These studies effectively measure the receptor activation pathway by recording the electrical signals (action potentials) generated by the neurons upon stimulation.

Research has demonstrated that the olfactory sensilla on the antennae of S. oryzae are exquisitely tuned to the naturally produced (4S, 5R)-isomer of this compound. researchgate.net The ORNs show a significantly more intense response to this specific isomer compared to the other stereoisomers ((4R, 5S), (4R, 5R), and (4S, 5S)). researchgate.net In female S. oryzae, the olfactory sensilla were found to be at least 1000 times more responsive to (4S, 5R)-sitophilure than to the other isomers. researchgate.net This high degree of chiral specificity indicates that the binding pocket of the responsible odorant receptor is precisely shaped to fit the (4S, 5R) configuration, leading to a strong and efficient activation of the ion channel.

The activation pathway for insect ORs involves the binding of the specific ligand (in this case, this compound) to the OR/Orco complex. mdpi.com This binding event induces a conformational change in the receptor complex, opening the ion channel and allowing an influx of cations into the neuron. frontiersin.org This influx depolarizes the cell membrane, generating an electrical signal that is then transmitted to the brain for processing, ultimately leading to the aggregation behavior. researchgate.net

The table below details the electrophysiological responses of S. oryzae olfactory receptor neurons to different stereoisomers of this compound, highlighting the specificity of the receptor activation.

| Compound | Stereoisomer | Relative Response Intensity in S. oryzae | Reference |

| This compound | (4S, 5R) | Very High (Natural Pheromone) | sakura.ne.jpresearchgate.net |

| This compound | (4R, 5S) | Very Low | researchgate.net |

| This compound | (4R, 5R) | Very Low | researchgate.net |

| This compound | (4S, 5S) | Very Low | researchgate.net |

| Racemic this compound | Mixture | Lower than (4S, 5R) isomer alone | sakura.ne.jp |

While specific ligand-binding assays using fluorescent probes with purified S. oryzae OBPs and this compound have not been detailed in the available literature, the strong and specific electrophysiological response confirms a highly selective interaction at the receptor level. frontiersin.orgnih.gov This specificity is the cornerstone of the pheromone communication channel, ensuring that weevils respond effectively to signals from their own species and ignore chemical noise in the environment.

Ecological and Evolutionary Research of Sitophilure and Sitophilus Interactions

Role of Sitophilure in Sitophilus Population Dynamics within Stored Grain Ecosystems

This compound, the male-produced aggregation pheromone identified as (4S, 5R)-5-hydroxy-4-methyl-3-heptanone, plays a critical role in the population dynamics of Sitophilus weevils within the unique ecosystem of stored grain. uni-lj.siscispace.comresearchgate.net As an aggregation pheromone, its primary function is to attract both male and female conspecifics, thereby concentrating populations in specific locations. uni-lj.siup.ac.za This chemical signaling is fundamental to overcoming the challenge of finding mates and suitable food resources within vast quantities of grain, directly influencing the speed and scale of an infestation. The pheromone is released by males, and while it attracts both sexes, the behavioral response is often more pronounced in females. scispace.com

Research has demonstrated that the efficacy of this compound is significantly enhanced by the presence of host grain volatiles. scispace.com This synergistic interaction between the insect-produced pheromone and food-source kairomones creates a powerful attractant signal, guiding weevils more effectively to viable habitats for feeding and reproduction. scispace.comhuji.ac.il Studies investigating trapping methods have confirmed that lures combining this compound with food volatiles, such as those from cracked wheat or carob, are significantly more attractive to Sitophilus species than lures baited with the pheromone alone. huji.ac.ilresearchgate.net This combined signal leads to higher insect densities in localized areas, accelerating grain damage and facilitating rapid population growth, which are hallmarks of Sitophilus infestations in granaries and storage facilities. uni-lj.sinih.gov The aggregation behavior initiated by this compound ensures that once a suitable food source is located by a few individuals, it rapidly becomes a focal point for a larger population, leading to the characteristic "hot spots" of insect activity observed in stored grain.

Table 1: Synergistic Attraction of Sitophilus spp. to Pheromone and Food Volatiles

Behavioral response of three major Sitophilus species to lures in pitfall bioassays, demonstrating the enhanced attraction when this compound is combined with a food-based kairomone (carob volatiles).

| Species | Attractant Component(s) | Relative Attraction Level | Supporting Evidence |

|---|---|---|---|

| S. granarius | This compound (4S,5R-sitophinone) Alone | Significant attraction over control | Responded significantly to 50 ng of the pheromone. researchgate.net |

| S. granarius | This compound + Carob Volatiles | Significantly higher than either component alone | Fresh lures showed a strong synergistic effect. researchgate.net |

| S. oryzae | This compound (4S,5R-sitophinone) Alone | Significant attraction over control | Responded to amounts as low as 0.025 ng. researchgate.net |

| S. oryzae | This compound + Carob Volatiles | Significantly higher than either component alone | The combination lure was most effective for trapping. researchgate.net |

| S. zeamais | This compound (4S,5R-sitophinone) Alone | Significant attraction over control | Responded to amounts as low as 0.025 ng. researchgate.net |

| S. zeamais | This compound + Carob Volatiles | Significantly higher than either component alone | Both sexes responded most strongly to the combined odor source. scispace.comresearchgate.net |

Evolutionary Trajectories of Pheromone Production and Perception in Sitophilus

The evolution of this compound production and its corresponding perception in Sitophilus weevils is a product of selective pressures related to chemical communication for reproduction and resource location. The biosynthetic pathways for insect pheromones, particularly those derived from fatty acids, are highly conserved. researchgate.netfrontiersin.org It is broadly understood that this compound biosynthesis likely follows a modified fatty acid pathway, beginning with acetyl-CoA and proceeding through a series of enzymatic steps including desaturation, chain modification, reduction, and oxidation to produce the final ketone structure. researchgate.netnih.gov Transcriptomic studies in other weevils have identified genes involved in these pathways, with many showing homology to genes found in Sitophilus oryzae, suggesting a conserved genetic architecture for pheromone production among related species. nih.gov

The evolution of the genes controlling this pathway likely occurred through gene duplication followed by functional divergence, allowing for the development of species-specific chemical signals from common metabolic precursors. researchgate.net

The perception of this compound is mediated by a complex olfactory system involving several families of chemosensory genes, primarily Odorant Binding Proteins (OBPs) and Odorant Receptors (ORs). researchgate.netnih.gov The evolutionary history of these gene families in insects is characterized by a "birth-and-death" model, where gene duplication events create new gene copies that can either be lost over time or evolve new functions, such as binding to novel odorant molecules. researchgate.net This dynamic process of gene gain and loss provides the genetic variation necessary for an organism to adapt its olfactory senses to new ecological niches and chemical cues. researchgate.netnih.gov The specific ORs in Sitophilus responsible for detecting this compound would have evolved under strong selective pressure to be highly sensitive to this key signal, enabling weevils to effectively locate mates and aggregate on food sources, thus enhancing their reproductive success. db-thueringen.de The OR gene family is unique to insects, highlighting its critical role in the adaptation of this group to terrestrial life and complex chemical signaling. nih.gov

Interspecies Chemical Communication and Cross-Attraction Dynamics

The chemical structure of this compound is highly conserved across several key pest species within the Sitophilus genus, leading to significant interspecies communication. up.ac.za Both the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais) produce and respond to the same stereoisomer of the pheromone, (4S, 5R)-5-hydroxy-4-methyl-3-heptanone. researchgate.net This shared chemical signal results in strong cross-attraction between these two closely related and economically important species. up.ac.za This phenomenon has practical implications for pest management, as a single pheromone lure can be used to monitor or trap both species. researchgate.net

Table 2: Interspecies Cross-Attraction to this compound (4S, 5R-sitophinone)

Summary of behavioral responses among three Sitophilus species to the primary aggregation pheromone component.

| Pheromone Source Species | Responding Species | Behavioral Response | Reference |

|---|---|---|---|

| S. oryzae / S. zeamais | S. oryzae | Strong Attraction (Intraspecific) | |

| S. oryzae / S. zeamais | S. zeamais | Strong Attraction (Interspecific) | up.ac.za |

| S. oryzae / S. zeamais | S. granarius | Significant Attraction (Interspecific) | researchgate.net |

| S. granarius (natural volatiles) | S. oryzae | No significant response | researchgate.net |

| S. granarius (natural volatiles) | S. zeamais | No significant response | researchgate.net |

Analytical Techniques for Sitophilure Detection and Quantification in Research

Chromatographic Methods for Semiochemical Analysis

Chromatographic techniques are the cornerstone of semiochemical analysis, providing the necessary separation and identification of volatile organic compounds like sitophilure from complex mixtures.

Gas chromatography (GC) is a fundamental tool for separating volatile compounds. In the context of this compound analysis, GC is frequently coupled with other detection methods to provide both quantitative and qualitative information. researchgate.netuni-bayreuth.de

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the definitive identification of this compound. researchgate.netnih.gov This method combines the high-resolution separation capabilities of GC with the precise mass analysis of MS. uni-bayreuth.de As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint. By comparing the retention time and mass spectrum of a sample component to that of a synthetic standard, researchers can confirm the presence of this compound. researchgate.netnih.gov

Gas Chromatography-Fourier Transform-Infrared (GC-FTIR) spectroscopy provides complementary structural information to GC-MS. researchgate.netnih.gov This technique measures the absorption of infrared radiation by the eluted compounds, which reveals the functional groups present in the molecule. researchgate.net This can be particularly useful in distinguishing between isomers or confirming the identity of a compound when mass spectral data is ambiguous. nih.gov The combination of GC-MS and GC-FTIR offers a powerful approach for the unambiguous identification of this compound in natural samples. researchgate.netnih.gov

| Technique | Principle | Application in this compound Analysis | Key Findings |

| GC-MS | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | Identification and quantification of this compound in weevil-released volatiles. researchgate.netnih.gov | Confirmed the presence of this compound as diastereoisomers in Rhinostomus barbirostris. researchgate.netnih.gov |

| GC-FTIR | Separates volatile compounds and identifies them based on their infrared absorption spectrum. | Provides structural information, specifically about functional groups, to complement GC-MS data. researchgate.netnih.gov | Used in conjunction with GC-MS to confirm the chemical structures of natural and synthetic this compound. researchgate.netnih.gov |

This compound is a chiral molecule, meaning it exists as different stereoisomers (enantiomers and diastereomers) which are non-superimposable mirror images of each other. These isomers can have different biological activities, with often only one specific isomer being the active pheromone. Therefore, the ability to separate and identify the specific stereoisomers of this compound is crucial.

Enantioselective gas chromatography utilizes a chiral stationary phase (CSP) within the GC column to separate the different stereoisomers. researchgate.net Modified cyclodextrins are commonly used as CSPs for this purpose. uni-bayreuth.deresearchgate.net This technique has been instrumental in determining the absolute configuration of the naturally produced this compound in various weevil species. For instance, in the bearded weevil, Rhinostomus barbirostris, enantioselective GC was used to elucidate that the major component of the male-produced pheromone is the (4S,5R)-isomer and the minor component is (4S,5S)-sitophilure. researchgate.netnih.gov

| Weevil Species | Active this compound Isomer(s) | Analytical Technique |

| Rhinostomus barbirostris | (4S,5R)-isomer (major), (4S,5S)-isomer (minor) | Enantioselective GC researchgate.netnih.gov |

| Sitophilus oryzae (rice weevil) | (4S,5R)-enantiomer | Enantioselective GC scielo.br |

| Sitophilus zeamais (maize weevil) | (4S,5R)-enantiomer | Enantioselective GC scielo.br |

Advanced Sampling and Extraction Methodologies for Volatile Semiochemicals

The collection of volatile semiochemicals like this compound from the air or from the insects themselves requires sensitive and efficient sampling techniques to concentrate the analytes prior to analysis.

Solid-Phase Microextraction (SPME) is a non-invasive and solvent-free technique that has become a routine method for sampling volatile compounds. uni-bayreuth.de A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the headspace above the sample (e.g., weevils or infested grain). The volatile compounds, including this compound, adsorb onto the fiber. The fiber is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net Static headspace SPME (SHS-SPME) has been successfully used in the analysis of weevil-produced volatiles. researchgate.net

Other headspace techniques involve the adsorption of volatiles onto a sorbent material packed in a tube, followed by solvent or thermal desorption. uni-bayreuth.de These methods, such as closed-loop stripping analysis (CLSA) , can effectively concentrate trace amounts of semiochemicals from a large volume of air, minimizing contamination from non-volatile compounds. uni-bayreuth.de

Solvent extraction of crushed insects is a more direct but "dirtier" method that can also be used, though it often results in the co-extraction of large amounts of lipids that can interfere with the analysis. uni-bayreuth.de

| Sampling/Extraction Method | Description | Advantages | Considerations |

| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs volatiles from the headspace. uni-bayreuth.de | Solvent-free, non-invasive, suitable for continuous monitoring. uni-bayreuth.de | A single fiber is typically used for one analytical run. uni-bayreuth.de |

| Headspace Sorptive Extraction (HSSE) | Volatiles are adsorbed onto a sorbent material. uni-bayreuth.de | High concentration factor, avoids contamination from non-volatiles. uni-bayreuth.de | Requires a desorption step (thermal or solvent). |

| Solvent Extraction | Direct extraction from the source using a solvent. uni-bayreuth.de | Direct sampling. | Can co-extract large amounts of interfering compounds like lipids. uni-bayreuth.de |

Development of Biosensors and Early Detection Indicators for Infestation

The development of biosensors and other early detection methods is a growing area of research aimed at providing rapid and on-site detection of weevil infestations, often before significant damage occurs. researchgate.netmdpi.com

While specific biosensors for this compound are still in the developmental stages, the principle involves using a biological recognition element, such as an antibody or an olfactory receptor protein, coupled with a transducer to generate a measurable signal in the presence of the target analyte. mdpi.comthe-scientist.com

Current research into early detection of weevil infestation focuses on various indicators:

Acoustic Sensors: These devices can detect the sounds produced by larvae feeding inside grain kernels, allowing for non-destructive and automated monitoring of hidden infestations. researchgate.net

Thermal Imaging: Infested areas within a stored grain mass or on a plant may exhibit a slight temperature increase due to the metabolic activity of the insects. Thermal imaging can be used to detect these temperature differences. mdpi.com

Spectroscopy: Near-infrared (NIR) spectroscopy has shown potential for detecting weevil infestations in grain. usda.gov The spectral signatures of infested grain can differ from that of uninfested grain due to changes in moisture and starch content. usda.gov

Olfactory Learning in Honeybees: Researchers have investigated the potential of using honeybees, with their highly sensitive sense of smell, as biodetectors. Honeybees can be trained to recognize the scent of weevil aggregation pheromones and exhibit a specific response, such as the proboscis extension response (PER), in its presence. ekb.eg

The ultimate goal of these developing technologies is to create sensitive, specific, and field-portable devices that can provide an early warning of weevil presence, enabling timely and targeted control measures.

Applications of Sitophilure in Research Oriented Pest Management Strategies

Integration of Sitophilure in Monitoring Programs for Stored-Product Pests

The integration of this compound into monitoring programs for stored-product pests represents a cornerstone of modern Integrated Pest Management (IPM). Pheromone-baited traps are a primary tool for the early detection and surveillance of pest populations, offering significant advantages over traditional, labor-intensive manual sampling. mdpi.comcabidigitallibrary.org Research has consistently shown that traps baited with this compound are effective in capturing weevils like Sitophilus zeamais (maize weevil) and Sitophilus oryzae (rice weevil). cabidigitallibrary.orgx-mol.netscirp.org

Studies have explored the optimal use of these traps, examining factors such as trap design, placement, and the synergistic effects of combining this compound with food-based attractants. For instance, field research in Kenya demonstrated that both flight traps and refuge traps were effective in capturing Sitophilus spp., with trap catches significantly increasing when this compound was combined with a food bait like cracked wheat. x-mol.net This combination was found to have an additive, rather than synergistic, effect on the number of weevils captured. x-mol.net The effectiveness of trapping is also influenced by the pheromone dosage; one study found that the capture rate of S. zeamais in flight traps increased significantly with higher doses of this compound. x-mol.net

The data from this compound-baited traps are crucial for making informed pest management decisions. bibliotekanauki.pl They help to pinpoint the location of an infestation, assess its severity, and determine the necessity and timing of control interventions. cabidigitallibrary.orgfrontiersin.org This targeted approach helps to reduce the prophylactic use of chemical treatments. frontiersin.org Real-time monitoring systems, which can incorporate pheromone traps with sensors for temperature and humidity, further enhance the accuracy of pest population assessments in grain silos. mdpi.commdpi.com

Table 1: Efficacy of this compound-Baited Traps in Monitoring Sitophilus Species

| Trap Type | Bait | Target Species | Key Research Finding | Citation |

| Flight and Refuge Traps | This compound + Cracked Wheat | S. zeamais, S. oryzae | The combination of pheromone and food bait resulted in higher weevil catches than either attractant used alone. | x-mol.net |

| Flight Traps | This compound (varied dosage) | S. zeamais | Trap catch rose significantly with increasing pheromone dosage (0.5, 1, and 2 mg). | x-mol.net |

| WB Probe II Trap | This compound | S. oryzae | Traps were effective in monitoring insect activity in various stored cereals. | earth.org |

| Pheromone Traps | This compound | Rhinostomus barbirostris | The synthetic pheromone was attractive to both sexes in the presence of sugarcane volatiles, proving useful for monitoring. | rovensanext.comunl.edu |

Research into Semiochemical-Based Control Tactics

Beyond monitoring, research has actively investigated the use of this compound in direct control strategies aimed at reducing pest populations. These semiochemical-based tactics are sought after as they are species-specific and have a lower environmental impact. researchgate.net

Mass Trapping and Attract-and-Kill Methodologies

The "attract-and-kill" or "attracticide" method is a more advanced approach. This strategy combines the attractive properties of this compound with a killing agent, such as an insecticide or a pathogen. This method does not require the insect to be physically captured. Research on other stored-product pests has shown that this can be a highly effective technique, reducing the total amount of insecticide needed compared to broadcast applications. cabidigitallibrary.org The formulation for sweet potato weevils, for example, combined a sex pheromone with an insecticide, leading to males being efficiently exposed to the lethal agent. cabidigitallibrary.org Similar research frameworks could be applied to this compound for controlling Sitophilus weevils.

Mating Disruption Research

Mating disruption is a proactive control tactic that permeates the atmosphere with a synthetic pheromone, making it difficult for males to locate females and thus preventing reproduction. researchgate.netfao.org This technique has been successfully implemented for a variety of pests, particularly moths in fruit crops. fao.orgagro-scout.com For mating disruption to be effective, it generally requires the release of a sufficient amount of the synthetic pheromone to interfere with mate finding. fao.org

Research into mating disruption for weevils using aggregation pheromones like this compound is less common than for pests that use sex pheromones. Since this compound attracts both sexes, its release could potentially aggregate the population, which might be counterproductive for mating disruption unless it leads to confusion or habituation that disrupts normal mating behavior. While the principles of mating disruption are well-established, specific research demonstrating its efficacy using this compound for stored-product weevils is an area requiring further investigation. x-mol.netfao.org

Comparative Studies of Pheromone-Based Strategies vs. Conventional Methods

Conventional pest management in stored products has heavily relied on chemical insecticides and fumigants like phosphine. mdpi.comnih.gov However, these methods face significant challenges, including the development of insecticide resistance in pest populations, concerns about chemical residues in food products, and negative impacts on worker safety and the environment. mdpi.comx-mol.netnih.gov

Pheromone-based strategies, such as monitoring with this compound, offer a distinct advantage by enabling a more targeted and informed approach to pest control. researchgate.net Unlike broad-spectrum insecticides that can kill beneficial, non-target organisms, pheromones are species-specific. researchgate.netpan-europe.info This specificity is a critical component of an ecologically sound pest management program.

While direct, large-scale comparative studies quantifying the economic and environmental cost-benefit of this compound versus specific insecticides are not extensively detailed in the provided sources, the qualitative benefits are clear. Traditional methods like manual sampling are often labor-intensive, time-consuming, and may not accurately represent the pest population, especially at low densities. mdpi.comresearchgate.net In contrast, pheromone traps provide continuous, round-the-clock monitoring and can detect infestations early, before they reach economically damaging levels. cabidigitallibrary.org This early warning allows for timely and localized interventions, potentially reducing the need for large-scale fumigation or insecticide application. frontiersin.org

Table 2: Conceptual Comparison of Pest Management Approaches

| Feature | Pheromone-Based Strategy (e.g., this compound) | Conventional Chemical Control |

| Specificity | High (targets specific weevil species) | Low (broad-spectrum, affects non-target organisms) |

| Detection | Early detection of low-level infestations | Often used after infestation is established |

| Application | Enables targeted, data-driven interventions | Often applied prophylactically or as a broad treatment |

| Resistance | Low risk of resistance to the attractant | High risk of developing insecticide resistance |

| Environmental Impact | Minimal, non-toxic, biodegradable | Potential for soil, water, and air contamination |

| Worker Safety | High, no toxic exposure | Risks associated with handling and application of toxic chemicals |

Development of Sustainable and Ecologically Sound Pest Management Models

The development of sustainable and ecologically sound pest management models is driven by the need to reduce reliance on conventional pesticides and mitigate their negative consequences. x-mol.netnih.gov These models are built on the principles of Integrated Pest Management (IPM), which is a science-based, decision-making process that combines multiple tactics to manage pests while minimizing economic, health, and environmental risks. rovensanext.comipminstitute.org

This compound plays a crucial role in these sustainable models. As a powerful monitoring tool, it provides the foundational data needed for an effective IPM program. frontiersin.org By accurately assessing pest presence and distribution, managers can implement a range of control measures in a more strategic and sustainable manner. nih.gov This aligns with the core tenets of IPM: prevention, monitoring, and judicious intervention. ipminstitute.org

The use of semiochemicals like this compound is a key component of building more resilient and sustainable agricultural and food storage systems. fao.orgfondsdedotationroullier.org By moving away from a purely chemical-dependent approach, these models promote biodiversity by protecting non-target and beneficial organisms that can act as natural pest controllers. earth.orgpan-europe.info Pheromone-based monitoring and control contribute to a system that is less disruptive to the ecosystem. pan-europe.info Furthermore, the reduced need for chemical inputs helps to protect soil and water quality and ensures the production of safer, residue-free food products, which is a growing consumer demand. mdpi.comnih.gov The integration of this compound into pest management is a clear step toward achieving a more sustainable and environmentally responsible approach to protecting our food supply. rovensanext.comeuropa.eu

Future Directions and Emerging Research Frontiers in Sitophilure Studies

Omics Approaches in Sitophilure Biosynthesis and Chemoreception

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers unprecedented opportunities to dissect the biological pathways underlying this compound production and perception. nih.govuu.nlresearchgate.netrsc.org These high-throughput methods provide a holistic view of the molecular landscape within the insect, enabling researchers to identify key genes, proteins, and metabolic shifts associated with pheromone biology. nih.govresearchgate.net

Genomics and Transcriptomics: The sequencing of the Sitophilus oryzae genome has provided a foundational resource for identifying genes potentially involved in pheromone biosynthesis and chemoreception. biorxiv.orgnih.gov Comparative genomics across different Sitophilus species can reveal conserved and divergent genetic elements, offering insights into the evolution of pheromone signaling. biorxiv.orgoup.com Transcriptomic analyses, which compare gene expression levels between pheromone-producing and non-producing individuals or under different environmental conditions, have been instrumental in pinpointing candidate genes. mdpi.commdpi.com For instance, studies on other insects have successfully used transcriptomics to identify enzymes like cytochrome P450s and desaturases involved in pheromone synthesis. researchgate.net In Sitophilus, similar approaches are expected to elucidate the complete biosynthetic pathway of this compound. mdpi.com

Proteomics and Metabolomics: Proteomics can identify the specific enzymes and other proteins directly involved in the conversion of precursor molecules into the final this compound compound. Metabolomics, the large-scale study of small molecules, can map the metabolic networks that supply the building blocks for pheromone synthesis. uu.nlrsc.org Integrating these omics datasets will provide a comprehensive understanding of how this compound biosynthesis is regulated and executed within the weevil. researchgate.netrsc.org Furthermore, these approaches can be applied to study chemoreception, identifying the odorant receptors (ORs), gustatory receptors (GRs), and odorant-binding proteins (OBPs) responsible for detecting this compound and triggering the aggregation response. dntb.gov.uanih.govrothamsted.ac.uk

Advanced Modeling and Simulation of Pheromone-Mediated Interactions

Computational modeling and simulation are becoming increasingly powerful tools for understanding complex biological phenomena, and pheromone-mediated interactions are no exception. arxiv.orgmdpi.comnih.govbiorxiv.org These in silico approaches can complement experimental studies by providing detailed insights into molecular mechanisms and predicting behavioral outcomes at a larger scale.

Molecular Docking and Dynamics: At the molecular level, techniques like molecular docking and molecular dynamics simulations can be used to model the interaction between this compound and its corresponding receptor proteins. mdpi.comnih.gov By simulating the binding event, researchers can predict the binding affinity and identify the key amino acid residues involved in recognizing the pheromone. nih.gov This information is invaluable for designing synthetic analogs that could act as more potent attractants or as antagonists to disrupt weevil communication. mdpi.com

Population-Level Simulations: At a broader ecological scale, simulation models can be developed to study how factors like pheromone release rates, environmental conditions (e.g., temperature, airflow), and the spatial distribution of weevils affect the efficacy of pheromone-based control strategies. researchgate.net These models can help optimize the placement and density of pheromone traps for maximum effectiveness in real-world settings, such as grain storage facilities. openagrar.de By integrating data from laboratory and field experiments, these simulations can become powerful predictive tools for pest management. researchgate.net

Interdisciplinary Research Integrating Chemical Ecology, Synthetic Chemistry, and Evolutionary Biology

The future of this compound research lies in the convergence of multiple scientific disciplines. cornell.eduresearchgate.netberkeley.edu A holistic understanding of this chemical communication system requires expertise from chemical ecology, synthetic chemistry, and evolutionary biology.

Chemical Ecology: This field provides the ecological context for this compound's function, investigating how it mediates interactions between weevils and their environment, including host plants and natural enemies. cornell.eduroutledge.com Chemical ecologists study the natural variation in pheromone production and response, and how these are influenced by factors like diet, age, and mating status. oup.com

Synthetic Chemistry: The ability to synthesize this compound and its analogs is crucial for both research and practical applications. uni-lj.siscispace.comresearchgate.net Synthetic chemists can develop efficient and stereoselective methods to produce these compounds, enabling large-scale production for use in monitoring and mass trapping programs. uni-lj.siresearchgate.net Furthermore, they can create novel molecules with modified structures to probe the specificity of the weevil's chemoreceptors and to develop more effective pest control agents. mdpi.com

Evolutionary Biology: An evolutionary perspective helps to explain the origin and diversification of pheromone signaling in Sitophilus. oup.comuni-mainz.de By studying the genetic basis of pheromone production and reception across different species and populations, evolutionary biologists can reconstruct the evolutionary history of this communication system. biorxiv.orguni-mainz.de This can provide insights into processes like speciation and the development of reproductive isolation. researchgate.net Understanding the evolutionary pressures that have shaped this compound signaling can also help to predict how weevil populations might evolve in response to pheromone-based control measures, such as the development of resistance.

The integration of these diverse fields will create a powerful synergy, leading to a more complete picture of this compound's role in the biology of Sitophilus weevils and fostering the development of innovative and sustainable solutions for their management. researchgate.net

Q & A

Q. What experimental parameters are critical when evaluating Sitophilure’s bioactivity in laboratory settings?

To ensure reproducibility, maintain controlled environmental conditions (temperature: 27±2°C, relative humidity: 75±5%) and standardized pest populations. Use replicated trials with randomized designs, and apply probit analysis to calculate lethal doses (e.g., LD50). Mortality assessments should be conducted at 24-hour intervals under controlled ventilation .

Q. How should researchers design dose-response experiments to determine this compound’s LD50 against stored-grain pests?

Prepare serial dilutions of this compound and apply them via controlled methods (e.g., topical application or grain coating). Record mortality rates at defined intervals (e.g., 24, 48, 72 hours) and analyze results using probit models in statistical software (e.g., SPSS, R). Include control groups treated with inert solvents to isolate compound-specific effects .

Q. What are the best practices for maintaining consistent Sitophilus colonies for this compound research?

Cultivate colonies in controlled environments (27°C, 70% RH) using standardized grain diets (e.g., maize or wheat). Renew populations every 6–8 generations to prevent genetic drift. Regularly screen for susceptibility to this compound to ensure phenotypic consistency .

Advanced Research Questions

Q. How can conflicting data on this compound’s attractant properties across Sitophilus species be resolved?

Conduct comparative studies using standardized protocols across species (e.g., S. oryzae vs. S. zeamais). Control for genetic variability by sourcing populations from verified repositories. Analyze environmental interactions (e.g., grain type, humidity) using multifactorial ANOVA and post-hoc tests (e.g., Duncan’s Multiple Range Test) .

Q. What statistical approaches are recommended for analyzing sublethal effects of this compound on reproductive behavior?

Use mixed-effects models to account for individual variability in fecundity and longevity. Apply longitudinal data analysis to track behavioral changes over time. Survival analysis (e.g., Kaplan-Meier curves) can quantify time-dependent effects on mating success .

Q. How can genomic data be integrated with behavioral assays to elucidate Sitophilus’ response mechanisms to this compound?

Combine RNA sequencing of exposed pests with electroantennography (EAG) to identify olfactory receptor genes. Validate findings via CRISPR knockouts and olfactometer trials. Multi-omics integration tools (e.g., WGCNA) can link gene expression to behavioral phenotypes .

Methodological & Data Analysis Questions

Q. What protocols ensure accurate measurement of this compound’s residual efficacy in stored grains?

Use gas chromatography-mass spectrometry (GC-MS) to quantify residual compound levels. Pair this with bioassays measuring pest mortality and progeny emergence over 60-day periods. Statistical models should account for grain porosity and compound degradation rates .

Q. How can researchers address low replication validity in this compound field trials?

Implement randomized complete block designs (RCBD) to control for environmental heterogeneity. Use power analysis to determine minimum sample sizes. Report effect sizes with 95% confidence intervals to distinguish biological significance from statistical noise .

Literature & Hypothesis Development

Q. How should hypotheses about this compound’s mode of action be grounded in existing literature?

Conduct systematic reviews using databases like Google Scholar and EconLit to identify gaps (e.g., understudied receptor pathways). Formulate hypotheses using PICOT frameworks: Population (Sitophilus spp.), Intervention (this compound exposure), Comparison (untreated controls), Outcome (mortality/behavior), Time (exposure duration) .

Q. What strategies validate the ecological relevance of lab-based this compound findings?

Compare lab results with semi-field trials using grain silos or mesocosms. Measure field efficacy via pheromone trap catches and grain damage assessments. Use meta-analysis to reconcile lab-field discrepancies .

Data Presentation & Reproducibility

Q. What guidelines ensure rigorous reporting of this compound-related findings?

Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry): Detail experimental methods in supplements, report LD50 values with 95% fiducial limits, and provide raw data in repositories like Figshare. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers enhance reproducibility in this compound dose-response studies?

Publish step-by-step protocols via platforms like Protocols.io . Include reagent LOT numbers, instrument calibration details, and negative controls. Collaborate with open-science initiatives to validate findings across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.